7-Iodo-5-methoxy-2,3-dihydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-5-methoxy-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of an iodine atom at the 7th position and a methoxy group at the 5th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-methoxy-2,3-dihydroinden-1-one typically involves the iodination of 5-methoxy-2,3-dihydroinden-1-one. The process can be summarized as follows:
Starting Material: 5-methoxy-2,3-dihydroinden-1-one.
Iodination: The starting material is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 7th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-5-methoxy-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indenones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Iodo-5-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Iodo-5-methoxy-2,3-dihydroinden-1-one involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2,3-dihydroinden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Methoxy-2,3-dihydroinden-1-one: Similar structure but with a methoxy group at the 7th position instead of iodine.
2,3-Dihydro-1H-inden-1-one: The parent compound without any substituents.
Uniqueness
7-Iodo-5-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
Molecular Formula |
C10H9IO2 |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
7-iodo-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3H2,1H3 |
InChI Key |
KHUQKNMOWYRTIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)CC2)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.